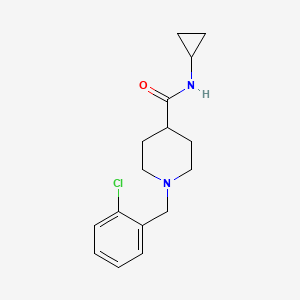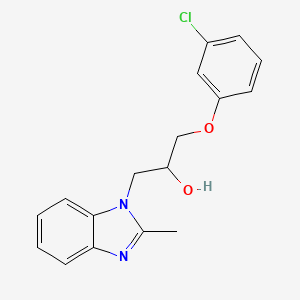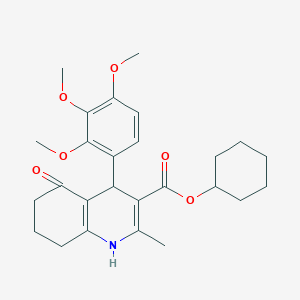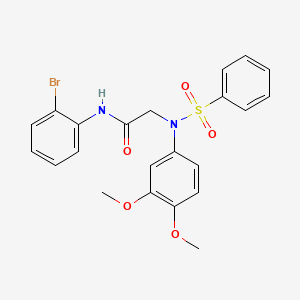
1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide, also known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of compounds known as GABA aminotransferase inhibitors, which are believed to have anti-epileptic, anti-anxiety, and analgesic effects.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of epilepsy, anxiety, and pain. Studies have shown that this compound is a potent inhibitor of GABA aminotransferase, an enzyme that is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting this enzyme, this compound is believed to increase the levels of GABA in the brain, which can have a calming and anti-convulsant effect.
Mecanismo De Acción
1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing the levels of GABA in the brain, this compound is believed to have a calming and anti-convulsant effect.
Biochemical and Physiological Effects
Studies have shown that this compound can increase the levels of GABA in the brain, leading to a calming and anti-convulsant effect. In addition, this compound has been shown to have analgesic effects, possibly due to its ability to modulate the activity of the opioid system. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide in lab experiments is that it is a potent and selective inhibitor of GABA aminotransferase, making it a useful tool for studying the role of GABA in the brain. However, one limitation is that this compound has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide. One area of interest is the development of more potent and selective GABA aminotransferase inhibitors, which could have therapeutic applications in the treatment of epilepsy, anxiety, and pain. Another area of interest is the exploration of the potential analgesic effects of this compound and its mechanisms of action in modulating the activity of the opioid system. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Métodos De Síntesis
1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzylamine with cyclopropylcarbonyl chloride, followed by reaction with piperidine-4-carboxylic acid. The resulting compound is then treated with thionyl chloride and N,N-dimethylformamide to yield this compound.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-cyclopropylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c17-15-4-2-1-3-13(15)11-19-9-7-12(8-10-19)16(20)18-14-5-6-14/h1-4,12,14H,5-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNZVQDCAILHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate](/img/structure/B5172661.png)

![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5172672.png)
![N-(4-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5172684.png)
![1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5172713.png)
![isopropyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5172742.png)

![N-[2-(tert-butylthio)ethyl]-2-iodobenzamide](/img/structure/B5172755.png)
![1-[(4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine hydrobromide](/img/structure/B5172762.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5172768.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5172775.png)

![methyl 7-cyclopropyl-3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5172785.png)
